molecular formula C25H27ClN4O B14055480 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride

Katalognummer: B14055480
Molekulargewicht: 435.0 g/mol
InChI-Schlüssel: WVUMRMRHWJKTFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound known for its significant biological activity. It is commonly used as a potent inhibitor of anaplastic lymphoma kinase (ALK), making it a valuable compound in the treatment of certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

Reaction Conditions and Yields

StepReagents/SolventsTemperatureTimeYieldPuritySource
Salt FormationHCl (2 N), methyl ethyl ketone, acetic acid, water60°C0.5–1.5 h83.97–94%≥99.65% (HPLC)
CrystallizationEthanol, isopropanol25–60°C2–3 h357–850 g (batch scale)N/A

Key observations:

  • Solvent System : Methyl ethyl ketone, acetic acid, and water form a ternary solvent system that enhances solubility and facilitates controlled precipitation of the hydrochloride salt .

  • Scale-Up : Industrial batches (e.g., 1 kg starting material) achieve yields of 85–94% using similar protocols .

Substitution Reactions at the Piperazine Ring

The piperazin-1-yl group undergoes nucleophilic substitution to generate derivatives with varied pharmacological profiles. Examples from patent literature include:

Example Derivatives and Reaction Pathways

DerivativeSubstituentReagents/ConditionsYieldApplicationSource
CyclobutylpiperazineCyclobutylCyclobutyl bromide, DIPEA, DMF84%Enhanced ALK selectivity
Oxetan-3-ylpiperazineOxetan-3-ylOxetane-3-sulfonyl chloride, THF, 0°C78%Improved CNS penetration
MethylsulfonylpiperazineMethylsulfonylMethanesulfonyl chloride, NaHCO₃, CH₂Cl₂91%Resistance mitigation

Mechanistic Insight:

  • Reactions typically proceed via SN2 mechanisms, leveraging the piperazine nitrogen's nucleophilicity.

  • Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., DIPEA) optimize substitution efficiency .

Oxidation and Coupling Reactions

The carbazole core and side chains participate in oxidation and cross-coupling reactions to modify electronic properties or introduce functional groups.

Key Reactions

  • Suzuki-Miyaura Coupling :

    • Boronic acid intermediates (e.g., 9-bromo derivatives) react with ethynyl or cyclopropylethynyl reagents under Pd catalysis.

    • Conditions: Pd(dppf)Cl₂, Na₂CO₃, THF/H₂O, 100°C, 18 h → 84% yield .

  • Oxidation of Indole to Carbazole :

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the indole ring to a carbazole system in DMA/water at 0–5°C (94% yield) .

Salt and Polymorph Formation

Alectinib forms multiple salts and polymorphs to tune solubility and stability:

Salt Variants

Salt TypeCounterionConditionsStabilitySource
MesylateMethanesulfonic acidDMA, ethyl acetate, 90°CHigh crystallinity
HydrochlorideHClEthanol/water, 55–60°CPreferred for formulation
  • Polymorph Control : Crystallization from ethanol/isopropanol mixtures yields Form I crystals, which exhibit superior dissolution profiles .

Degradation Pathways

Forced degradation studies reveal susceptibility to:

  • Hydrolysis : Acidic conditions (HCl, 60°C) cleave the morpholinopiperidine side chain.

  • Oxidation : DDQ or H₂O₂ oxidizes the carbazole ring, forming quinone byproducts .

Pharmacological Implications

  • ALK Inhibition : Substituents on the piperazine ring (e.g., morpholine, oxetane) enhance binding to ALK's ATP pocket .

  • Metabolic Stability : Methyl and ethyl groups on the carbazole core reduce CYP3A4-mediated metabolism, prolonging half-life .

Wissenschaftliche Forschungsanwendungen

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is unique due to its specific structural features, which confer high potency and selectivity for ALK inhibition. Its ability to overcome resistance mutations in ALK makes it a valuable compound in cancer therapy .

Biologische Aktivität

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a synthetic compound recognized for its significant biological activity, particularly as an anaplastic lymphoma kinase (ALK) inhibitor. This article explores its biological properties, mechanisms of action, and applications in cancer research.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b]carbazole core, piperazine moiety, and various alkyl substitutions. Its molecular formula is C30H35ClN4O2C_{30}H_{35}ClN_{4}O_{2} with a molecular weight of approximately 519.08 g/mol.

Structural Formula

SMILES CCc1cc2C O c3c nH c4cc ccc34 C N C C C c2cc1N5CCC CC5 N6CCNCC6\text{SMILES CCc1cc2C O c3c nH c4cc ccc34 C N C C C c2cc1N5CCC CC5 N6CCNCC6}

The compound acts primarily as a selective inhibitor of ALK, which plays a critical role in the proliferation of certain cancer cells. By binding to the ATP-binding site of ALK, it inhibits its activity, leading to reduced cell growth and proliferation in ALK-positive cancers.

Antitumor Efficacy

Research indicates that this compound exhibits potent antitumor activity. For instance, it has been shown to have an IC50 value of 2.9 nM against ALK and 12.8 nM against KARPAS-299 cell lines, indicating strong inhibitory effects on cancer cell proliferation. In xenograft models using mice with ALK fusion gene-positive anaplastic large-cell lymphoma (ALCL), the compound demonstrated significant antitumor efficacy without causing body weight loss in subjects .

Case Studies and Research Findings

  • Structure-Based Drug Design : The development of this compound involved structure-based drug design techniques that enhanced its selectivity for ALK by modifying substituents near the ATP binding site .
  • In Vivo Studies : In vivo studies have confirmed the compound's ability to inhibit tumor growth effectively in animal models. The results indicated not only a reduction in tumor size but also a favorable safety profile .
  • Comparative Analysis : A comparative study with other known ALK inhibitors revealed that this compound offers superior potency and selectivity, making it a promising candidate for further development in cancer therapeutics .

Applications in Research

The compound is primarily utilized in:

  • Cancer Research : As a model for developing new ALK inhibitors for treating non-small cell lung cancer (NSCLC).
  • Pharmaceutical Development : It serves as a lead compound for synthesizing new derivatives with improved biological activity.

Data Table: Biological Activity Overview

Activity TypeMeasurementValue
ALK Inhibition IC50KARPAS-299 Cell Line12.8 nM
ALK Inhibition IC50Enzyme Assay2.9 nM
Antitumor EfficacyTumor Growth InhibitionSignificant
Safety ProfileBody Weight LossNone observed

Eigenschaften

Molekularformel

C25H27ClN4O

Molekulargewicht

435.0 g/mol

IUPAC-Name

9-ethyl-6,6-dimethyl-11-oxo-8-piperazin-1-yl-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride

InChI

InChI=1S/C25H26N4O.ClH/c1-4-16-12-18-19(13-21(16)29-9-7-27-8-10-29)25(2,3)24-22(23(18)30)17-6-5-15(14-26)11-20(17)28-24;/h5-6,11-13,27-28H,4,7-10H2,1-3H3;1H

InChI-Schlüssel

WVUMRMRHWJKTFF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1N3CCNCC3)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.